Benzyl hexanoate
Overview
Description
Benzyl hexanoate, also known as hexanoic acid, phenylmethyl ester, is a compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is used in flavors and fragrances and is known for its fruity smell .
Molecular Structure Analysis
The molecular structure of Benzyl hexanoate consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Physical And Chemical Properties Analysis
Benzyl hexanoate is a compound with a sweet, mild fruity, slightly green odor, reminiscent of apricot, but with a distinctly floral note . It is used in imitation pineapple and apricot flavors .
Scientific Research Applications
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Flavor and Fragrance Agents
- Field : Food and Cosmetics Industry
- Application : Benzyl hexanoate is used as a flavor and fragrance agent . It has a green type odor and is associated with the aromas of apricot, gardenia, green, jasmine, fruity, and pineapple .
- Results or Outcomes : The use of Benzyl hexanoate enhances the sensory appeal of various products, improving their marketability and consumer acceptance .
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Volatile Organic Compounds (VOCs) in Plants
- Field : Plant Science
- Application : Benzyl hexanoate is one of the volatile organic compounds (VOCs) released by plants . These VOCs are crucial for defense mechanisms, attracting pollinators and seed dispersers, and are economically important for the quality of crops .
- Method of Application : The VOCs are naturally produced by plants in all organs, including seeds, roots, stems, leaves, fruits, and flowers .
- Results or Outcomes : The production of VOCs like Benzyl hexanoate contributes to the survival and reproduction of plants, as well as the quality and economic value of crops .
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Chemical Synthesis
- Field : Chemistry
- Application : Benzyl hexanoate is used in the synthesis of other chemicals . It can be used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : The use of Benzyl hexanoate in chemical synthesis can lead to the production of a wide range of organic compounds .
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Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Benzyl hexanoate can be used in the formulation of pharmaceuticals . It can act as a solvent or excipient in pharmaceutical formulations .
- Results or Outcomes : The use of Benzyl hexanoate in pharmaceuticals can improve the properties of the active pharmaceutical ingredient, such as its solubility, stability, and bioavailability .
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Animal Feed Flavoring
- Field : Animal Nutrition
- Application : Benzyl hexanoate can be used as a flavoring additive in animal feed . It can enhance the palatability of the feed, encouraging animals to consume more and thus potentially improving their growth and overall health .
- Results or Outcomes : The use of Benzyl hexanoate in animal feed can improve the feed’s palatability, potentially leading to increased feed intake, improved animal growth, and better overall health .
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Research Chemicals
- Field : Research and Development
- Application : Benzyl hexanoate is used as a research chemical in various fields, including biochemistry, pharmacology, and materials science . It can be used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : The use of Benzyl hexanoate in research can contribute to the advancement of knowledge in various scientific fields .
Safety And Hazards
Benzyl hexanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
The relevant papers retrieved mostly discuss the properties and uses of Benzyl hexanoate . They provide valuable information about the compound’s description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
properties
IUPAC Name |
benzyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXWUSONDBHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219474 | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl hexanoate | |
CAS RN |
6938-45-0 | |
Record name | Benzyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, phenylmethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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